3-[(4-Phenylphenyl)methylamino]propan-1-ol
Description
3-[(4-Phenylphenyl)methylamino]propan-1-ol is a secondary amino alcohol featuring a biphenylmethylamino group attached to a propan-1-ol backbone. This structure combines lipophilic (biphenyl) and hydrophilic (alcohol) moieties, making it a candidate for receptor-targeted drug design.
Properties
IUPAC Name |
3-[(4-phenylphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-12-4-11-17-13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10,17-18H,4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDKIPYSCSTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylphenyl)methylamino]propan-1-ol typically involves the reaction of 4-phenylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the following steps:
Reaction of 4-phenylbenzylamine with epichlorohydrin: This step forms an intermediate compound.
Reduction of the intermediate: Using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-[(4-Phenylphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Phenylphenyl)methylamino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ADS-003 (1a)
- Structure : 4-Hydroxypiperidine derivative with a (benzylfuran-2-yl)methyl group.
- Activity: Potent histamine H3 receptor antagonist (Ki = 4.2 nM for human H3 receptor). Reduces food intake in rats and modulates brain histamine/noradrenaline levels .
- Comparison: Unlike this compound, ADS-003 uses a piperidine core, which enhances rigidity and receptor binding.
3-(Methylamino)propan-1-ol Derivatives (e.g., 2d)
- Structure: Benzyl-substituted 3-(methylamino)propan-1-ol.
- Activity : H3 receptor antagonist with moderate potency (Ki = 12 nM). Elongating the alkyl chain reduces activity .
- Comparison : The biphenyl group in the target compound replaces the benzyl group, likely enhancing π-π stacking interactions with aromatic residues in receptor binding sites.
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure : Thiophene-substituted analog.
- Application: Key intermediate in synthesizing Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .
- Comparison : Replacing the thiophene with a biphenyl group alters electronic properties and steric bulk, which could influence metabolic stability and target selectivity. The biphenyl group may reduce oxidative metabolism compared to thiophene .
PD-1/PD-L1 Inhibitors
Linear 3-(Methylamino)propan-1-ol Derivatives
- Structure: Linear solubilizing groups (e.g., 3-(methylamino)propan-1-ol).
- Activity: EC50 < 100 nM in PD-1/PD-L1 inhibition assays. Branched analogs (e.g., diethanolamine) show reduced potency (EC50 ~200 nM) .
3-(Methylamino)-1-propanol (CAS 42055-15-2)
- Structure : Simplest analog without aromatic substituents.
- Applications : Industrial uses due to low molecular weight and high solubility .
- Comparison : The biphenyl group in the target compound increases molecular weight (MW ~297 g/mol) and logP, affecting solubility and bioavailability.
Data Tables
Table 2: Physicochemical Properties
Key Research Findings
Chain Length vs.
Substituent Effects: Biphenyl groups enhance lipophilicity and receptor binding compared to monocyclic aromatics (e.g., thiophene or benzyl) .
Stereochemistry: Enantiopure analogs (e.g., (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are critical for antidepressant activity, suggesting stereochemistry may influence the target compound’s efficacy .
Biological Activity
3-[(4-Phenylphenyl)methylamino]propan-1-ol is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHN\O
- Molecular Weight : 255.36 g/mol
Research indicates that this compound interacts with various biological targets, which may include receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential for activity in neuroprotective and anti-cancer applications.
1. Neuroprotective Effects
Studies have shown that compounds with similar structures exhibit neuroprotective properties. For instance, the inhibition of cellular necrosis has been observed in certain derivatives, suggesting that this compound may also contribute to protecting neuronal cells from damage .
2. Anti-Cancer Activity
The compound's potential anti-cancer properties are supported by its structural analogs, which have demonstrated efficacy against various cancer cell lines. Specifically, compounds with similar phenyl groups have been noted for their ability to inhibit tumor growth in breast and lung cancer models .
| Study | Cancer Type | Effect | Reference |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of cell proliferation | |
| Study B | Lung Cancer | Induction of apoptosis | |
| Study C | Leukemia | Reduced tumor size |
Case Study 1: Neuroprotective Activity
A study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Anti-Cancer Efficacy
In a comparative study involving various derivatives of phenyl-substituted amines, this compound was tested for its ability to inhibit the growth of human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
